Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione
Description
Properties
IUPAC Name |
1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-4-2-1-12-5(10)3(2)7-6(11)8-4/h1H2,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHLWNMYHQMDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315659 | |
| Record name | 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4156-75-6 | |
| Record name | 4156-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Detailed Reaction Conditions
The following table summarizes key reaction conditions for different synthetic methods:
| Method | Reagents | Catalysts | Temperature | Solvent |
|---|---|---|---|---|
| Cyclization | Aldehydes, N,N′-dimethylbarbituric acid, Isocyanides | Ionic liquids | Controlled | Varies |
| One-Pot Synthesis | Aryl glyoxal monohydrate, 1,3-dimethylbarbituric acid | ZrCl₂·8H₂O (2 mol%) | 50°C | Water |
| Reflux | Substituted aldehydes, Barbituric acid | None | Reflux | Ethanol |
Analysis of Synthetic Routes
The analysis of these synthetic routes reveals several key factors influencing the yield and purity of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione:
Reaction Environment : The use of ionic liquids in cyclization reactions can enhance solubility and reactivity.
Catalyst Efficiency : The introduction of catalysts like zirconium chloride in one-pot reactions significantly improves reaction rates and product yields.
Temperature Control : Maintaining optimal temperatures during reflux reactions is critical to avoid decomposition or side reactions.
Chemical Reactions Involving this compound
This compound can undergo various chemical transformations:
Oxidation : It can be oxidized using agents like potassium permanganate to yield hydroxylated derivatives.
Reduction : Reduction reactions with sodium borohydride can modify functional groups attached to the core structure.
Substitution Reactions : Nucleophilic substitutions can introduce new functional groups into the molecule.
Chemical Reactions Analysis
Types of Reactions: Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly with halogens or other nucleophiles, can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique structure allows for diverse chemical modifications that can enhance its reactivity and functionality.
Biology
Research has focused on the interactions of this compound with biological macromolecules. Studies suggest that it can inhibit specific protein kinases essential for cell growth and survival. By disrupting these pathways, the compound may influence cellular processes such as apoptosis and proliferation.
Medicine
This compound has shown promise as an anticancer agent . Research indicates its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Mechanism of Action:
The compound's mechanism involves the inhibition of key signaling pathways mediated by protein kinases. This action leads to cell cycle arrest and programmed cell death in cancerous cells.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated that this compound inhibits proliferation in breast cancer cells by 60% at 50 µM concentration. |
| Johnson et al., 2021 | Mechanism Exploration | Identified specific kinases inhibited by the compound; showed a correlation between kinase inhibition and reduced cell viability in leukemia models. |
Mechanism of Action
The mechanism of action of Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione involves its interaction with specific molecular targets within cells. It is known to inhibit protein kinases, which are essential enzymes for cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt cancer cell signaling pathways, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione with structurally related pyrimidine-trione derivatives, focusing on substituents, ring systems, and functional properties.
Structural and Functional Group Variations
- Key Structural Differences: Furan Fusion: The target compound’s fused furan ring introduces steric and electronic effects absent in non-fused analogs like 5-benzylidenepyrimidine-trione or barbituric acid derivatives (pyrimidine-2,4,6-trione) . Ring Saturation: Compared to pyrimido[4,5-d]pyrimidine-triones (e.g., 4f–4n in ), which have a fully conjugated fused system, the furopyrimidine-trione’s partial saturation may reduce aromaticity and alter reactivity.
Physicochemical Properties
- Solubility : The fused furan ring may reduce water solubility compared to simpler barbiturates (e.g., 1,3-dimethylbarbituric acid) .
Biological Activity
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione is a heterocyclic compound characterized by its unique fused pyrimidine and furan ring system. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₄N₂O₄
- Molar Mass : 168.11 g/mol
- Functional Groups : The compound features a 2,4,7-trione functional group that enhances its chemical reactivity and potential biological interactions.
The structural characteristics of this compound suggest that it may serve as a valuable building block for drug discovery due to its ability to form derivatives with enhanced biological properties .
Anticancer Potential
Research indicates that derivatives of furo[3,4-D]pyrimidine exhibit significant biological activities, particularly in cancer treatment. For example:
- Inhibition of L-1210 Leukemia Cells : Studies have shown that certain furo[3,4-D]pyrimidine derivatives can inhibit the growth of L-1210 leukemia cells. This suggests their potential utility as anticancer agents .
- Mechanism of Action : Although specific mechanisms remain to be fully elucidated, preliminary findings indicate that these compounds may interact with enzymes or receptors involved in cell proliferation and apoptosis .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.
Comparative Analysis with Similar Compounds
This compound has structural similarities with other biologically active compounds. Below is a comparison table highlighting key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Furo[3,4-b]pyrazine-2,5,7(1H)-trione | Pyrazine derivative | Potential anti-inflammatory effects |
| 6-phenyl-6H-pyrrolo<3,4-d>pyrimidine-2,4,7(1H) | Pyrrolo-pyrimidine derivative | Exhibits distinct biological activities related to cancer treatment |
| 1-ethyl-5-(p-tolyl)furo[3',4':5,6]pyrido[2,3-d] | Pyrido-furan derivative | Known for neuroprotective properties |
The unique combination of the pyrimidine and furan rings in this compound may confer distinct reactivity patterns and biological activities compared to these similar compounds .
Recent Studies
Recent studies have explored the synthesis and biological evaluation of furo[3,4-D]pyrimidine derivatives:
- Cytotoxicity Assays : In vitro assays have demonstrated varying levels of cytotoxicity against cancer cell lines. Specific derivatives showed IC50 values in the nanomolar range against L-1210 leukemia cells.
- Structure–Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the compound can enhance its activity against specific cancer types. For instance:
Q & A
Basic Research Question
- IR Spectroscopy : Key carbonyl (C=O) stretches appear at 1675–1755 cm⁻¹, with variations depending on hydrogen bonding and substituent electronegativity. For example, nitro groups shift C=O stretches to higher frequencies (~1720 cm⁻¹) due to reduced electron density .
- NMR Analysis :
What computational strategies are recommended to predict the bioactive conformation of this compound derivatives?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., mutant SOD1 for aggregation inhibition). Prioritize rigid docking for planar trione cores and flexible side-chain sampling for substituents .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects of substituents on reactivity and binding affinity. For example, electron-withdrawing groups increase electrophilicity at C5, enhancing interactions with nucleophilic residues .
How can crystallographic data resolve structural contradictions in substituted derivatives?
Advanced Research Question
- SHELX Suite : Use SHELXL for refinement of high-resolution X-ray data. Key steps:
- Data Collection : Ensure resolution <1.0 Å to resolve hydrogen bonding networks.
- Twinned Data Handling : Apply TWIN/BASF commands for twinned crystals, common in trione derivatives due to planar symmetry .
- Validation : Check R-factor convergence (<5%) and validate hydrogen positions using SHELXPRO .
- Example: A study on pyrimidinetrione derivatives resolved torsional ambiguities in phenethyl substituents using anisotropic displacement parameters .
What strategies address discrepancies in biological activity data for structurally similar derivatives?
Advanced Research Question
- SAR Analysis : Compare EC₅₀ values of derivatives with varying substituents. For example:
- Electron-withdrawing groups : 3-Nitro derivatives (EC₅₀ = 3.36 µM) show 10-fold higher activity than methyl-substituted analogs (EC₅₀ >32 µM) in SOD1 aggregation assays .
- Steric effects : Bulky bicyclo[2.2.1]heptanyl groups reduce activity due to steric hindrance, as seen in CaV1.3 channel inhibitors .
- Data Normalization : Account for assay variability by normalizing to positive controls (e.g., rifampicin for antibacterial assays) .
How can reaction yields be improved for large-scale synthesis of this compound?
Advanced Research Question
- Solvent Optimization : Replace ethanol with DES (e.g., choline chloride/urea) to enhance solubility and reduce side reactions .
- Microwave Assistance : Reduce reaction time from 6 hours to 30 minutes, achieving >85% yield in pyrimidinetrione synthesis .
- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) for baseline separation of byproducts .
What are the key challenges in determining the tautomeric equilibrium of this compound?
Advanced Research Question
- Solution-State NMR : Detect enol-keto tautomers via ¹H-¹⁵N HMBC, observing shifts at δ 160–170 ppm for N-H environments .
- Solid-State Analysis : Use X-ray crystallography to identify dominant tautomers. For example, 1,3-dimethyl derivatives favor the diketo form in the solid state .
- Computational Modeling : Compare DFT-calculated tautomer energies with experimental data to predict equilibrium populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
